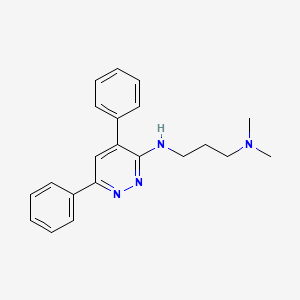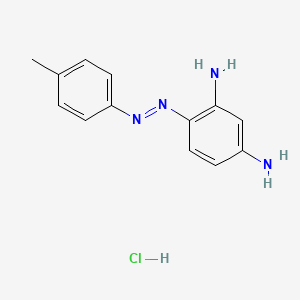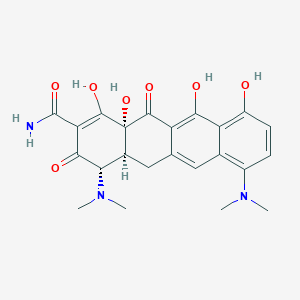
5alpha,6-Anhydro minocycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha,6-Anhydro minocycline is a derivative of minocycline, which belongs to the tetracycline class of antibiotics. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6-Anhydro minocycline typically involves the dehydration of minocycline. This can be achieved through various chemical reactions, including the use of dehydrating agents under controlled conditions. One common method involves heating minocycline with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade compounds .
化学反応の分析
Types of Reactions
5alpha,6-Anhydro minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the minocycline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
5alpha,6-Anhydro minocycline has been explored for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel tetracycline derivatives with potential antibacterial activity.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions like rheumatoid arthritis and neurodegenerative diseases.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical chemistry
作用機序
The mechanism of action of 5alpha,6-Anhydro minocycline involves its ability to bind to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents the growth and replication of bacteria. Additionally, the compound has been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
類似化合物との比較
Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Doxycycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Tetracycline: The original compound in the tetracycline class, used to treat a wide range of bacterial infections.
Uniqueness
5alpha,6-Anhydro minocycline is unique due to its anhydro structure, which imparts different chemical and biological properties compared to its parent compound, minocycline. This structural modification can lead to enhanced stability, altered pharmacokinetics, and potentially new therapeutic applications .
特性
CAS番号 |
19119-14-3 |
|---|---|
分子式 |
C23H25N3O7 |
分子量 |
455.5 g/mol |
IUPAC名 |
(4S,4aS,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-7,11,17,27-28,31,33H,8H2,1-4H3,(H2,24,32)/t11-,17-,23-/m0/s1 |
InChIキー |
JRNCBGYPEBAMRP-RYNWUYHSSA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
正規SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




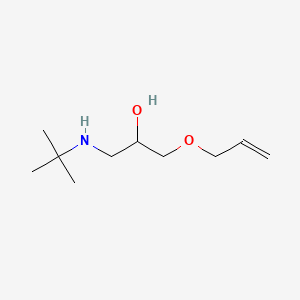
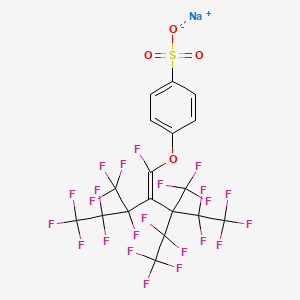

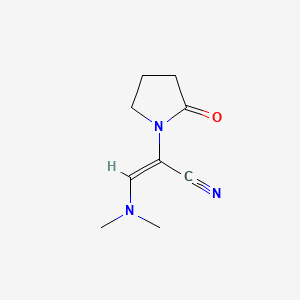
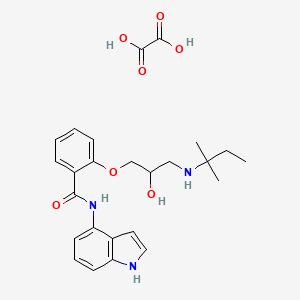
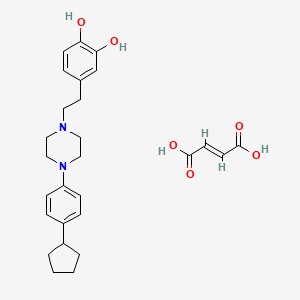
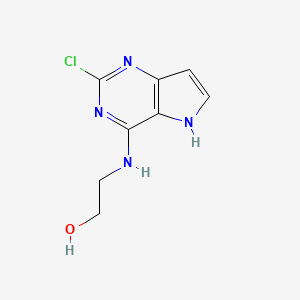

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

